molecular formula C22H22O13 B192047 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one CAS No. 19833-25-1

2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one

Cat. No.: B192047
CAS No.: 19833-25-1
M. Wt: 494.4 g/mol
InChI Key: AFCDXKGLUDDXCK-LMTLLXHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one can be isolated from the flowers of Tagetes patula through a series of extraction and fractionation processes using different solvents . The process typically involves the following steps:

    Extraction: Fresh flowers are subjected to extraction using solvents such as methanol or ethanol.

    Fractionation: The extract is then fractionated using solvents like chloroform, ethyl acetate, and water to separate different components.

    Purification: The fractions containing patulitrin are further purified using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of patulitrin involves large-scale extraction from Tagetes patula flowers. The process is similar to the laboratory-scale extraction but is optimized for higher yield and efficiency. The use of advanced chromatographic techniques ensures the purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Hydrolysis: The glycosidic bond in patulitrin can be hydrolyzed to release patuletin and glucose.

    Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Hydrolysis: Acidic or enzymatic hydrolysis can be employed to break the glycosidic bond.

    Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of patulitrin.

    Hydrolysis Products: Patuletin and glucose.

    Substitution Products: Derivatives with substituted functional groups.

Scientific Research Applications

Mechanism of Action

2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one exerts its effects through various mechanisms:

Comparison with Similar Compounds

2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one is structurally similar to other flavonoids such as patuletin, quercetin, and kaempferol . it is unique due to its specific glycosidic linkage and the presence of methoxy groups. Here is a comparison with similar compounds:

Compound Structure Unique Features
Patuletin Flavonol with hydroxyl groups Lacks glycosidic linkage
Quercetin Flavonol with multiple hydroxyl groups No methoxy groups
Kaempferol Flavonol with hydroxyl groups Different substitution pattern
Isorhamnetin Flavonol with hydroxyl and methoxy groups Different glycosidic linkage

Biological Activity

The compound 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one , commonly referred to as a flavonoid glycoside, is part of a larger class of polyphenolic compounds known for their diverse biological activities. This article provides a detailed exploration of its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22O13C_{22}H_{22}O_{13}, and its structure features multiple hydroxyl groups and a glucopyranosyl moiety, which contribute to its solubility and biological interactions. The presence of these functional groups is crucial for its antioxidant properties and potential health benefits.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which help neutralize free radicals in the body. Studies have shown that This compound exhibits significant antioxidant activity. This activity is primarily attributed to the multiple hydroxyl groups in its structure, which can donate hydrogen atoms to free radicals, thereby stabilizing them.

Anticancer Properties

Recent research has highlighted the compound's potential anticancer effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • PC-3 (prostate cancer)
  • A549 (lung cancer)
  • HepG-2 (liver cancer)

The compound showed promising results with IC50 values indicating effective cytotoxicity against these cell lines. For instance, it exhibited an IC50 of approximately 2.4±0.1μg/mL2.4\pm 0.1\mu g/mL against PC-3 cells, demonstrating superior potency compared to standard chemotherapeutics like Vinblastine and Colchicine .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), both critical in cancer progression .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound binds to EGFR and VEGFR-2. The binding affinities were comparable to those of established inhibitors like Sorafenib, suggesting that it may serve as a lead compound for the development of new anticancer therapies .

Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntioxidantHigh
Anticancer (MCF-7)IC50 = 5.0 µg/mL
Anticancer (PC-3)IC50 = 2.4 µg/mL
Inhibition of EGFRYes
Inhibition of VEGFR-2Yes

Case Study: Anticancer Efficacy

In a recent study published in Chemistry Reviews, researchers evaluated the compound's efficacy against multiple cancer cell lines using the MTT assay. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through the activation of intrinsic pathways .

Clinical Implications

Given its potent biological activities, this flavonoid glycoside has potential applications in nutraceuticals and pharmaceuticals aimed at cancer prevention and treatment. Further clinical studies are warranted to explore its efficacy and safety profiles in human subjects.

Q & A

Basic Research Questions

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzopyran-4-one core, glycosidic linkage (β-D-glucopyranosyloxy), and substitution patterns (e.g., 3,4-dihydroxyphenyl, methoxy groups). Key signals include aromatic protons (δ 6.5–7.5 ppm) and anomeric protons of the glycosyl moiety (δ 4.8–5.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can verify the molecular formula (e.g., C28_{28}H32_{32}O16_{16} for a related compound) and fragmentation patterns indicative of glycosidic bond cleavage .
  • Comparison with Standards : Cross-reference spectral data with structurally validated analogs (e.g., luteolin glycosides) .

Q. What experimental precautions are critical for handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (N95 masks) is advised if dust is generated .
  • Engineering Controls : Work in a fume hood to minimize inhalation risks. Avoid open flames due to potential flammability (flash point: ~310°C) .
  • Waste Disposal : Follow institutional guidelines for phenolic compounds, as improper disposal may pose ecological risks .

Q. How can the purity of this compound be assessed chromatographically?

  • Methodological Answer :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation. Monitor UV absorbance at 254–280 nm (characteristic of flavone derivatives) .
  • TLC : Silica gel plates with ethyl acetate:methanol:water (7:2:1) can resolve glycosylated vs. aglycone forms. Visualization under UV (365 nm) or with vanillin-H2_2SO4_4 spray .

Advanced Research Questions

Q. How does the glycosylation at the 7-position influence the compound’s bioavailability and metabolic stability?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes or β-glucosidase to study deglycosylation kinetics. Monitor aglycone formation via LC-MS/MS .
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. Glycosylation typically reduces permeability but enhances water solubility .
  • Pharmacokinetic Studies : Compare AUC (area under the curve) and half-life of the glycoside vs. its aglycone in rodent models .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :

  • Dose-Response Curves : Test across a wide concentration range (e.g., 1–100 μM) to identify biphasic effects. Use standardized assays like DPPH/ABTS for antioxidants .
  • Redox Environment Control : Vary experimental conditions (e.g., pH, O2_2 levels) to mimic physiological vs. oxidative stress scenarios .
  • Mechanistic Probes : Employ ROS-sensitive fluorescent dyes (e.g., DCFH-DA) to distinguish antioxidant activity from pro-oxidant pathways .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or estrogen receptors. Focus on hydrogen bonding with phenolic hydroxyls and π-π stacking with the benzopyrone core .
  • QSAR Studies : Corlate substituent effects (e.g., methoxy vs. hydroxyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. Experimental Design Considerations

Q. What factors should be prioritized in stability studies under varying pH and temperature?

  • Methodological Answer :

  • pH Stability : Test in buffers (pH 2–9) at 37°C. Glycosidic bonds are labile in acidic conditions (pH < 3), leading to aglycone formation .
  • Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC and quantify half-life .

Q. How can ecological risk assessments evaluate the compound’s environmental persistence?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301F (ready biodegradability) or soil microcosms to measure half-life in water/soil .
  • Bioaccumulation Potential : Calculate BCF (bioconcentration factor) using octanol-water partition coefficients (logP ~1.74 suggests low risk) .

Properties

CAS No.

19833-25-1

Molecular Formula

C22H22O13

Molecular Weight

494.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O13/c1-32-21-11(34-22-19(31)17(29)14(26)12(6-23)35-22)5-10-13(16(21)28)15(27)18(30)20(33-10)7-2-3-8(24)9(25)4-7/h2-5,12,14,17,19,22-26,28-31H,6H2,1H3/t12-,14-,17+,19-,22-/m1/s1

InChI Key

AFCDXKGLUDDXCK-LMTLLXHESA-N

SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Key on ui other cas no.

19833-25-1

Synonyms

Quercetagetin-6-methyl ether glucoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one
2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one
2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one
2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one
2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one
2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.